9-ETHYL-3-{[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE
Overview
Description
9-ETHYL-3-{[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a carbazole core substituted with an ethyl group at the 9-position and a piperazine ring linked to a pyridine-3-carbonyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of 2-aminobiphenyl derivatives under acidic conditions.
Ethylation: The 9-position of the carbazole core is ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable leaving group, such as a halide.
Pyridine-3-Carbonyl Group Introduction: The final step involves the acylation of the piperazine ring with pyridine-3-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can target the pyridine-3-carbonyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Alcohol derivatives of the pyridine-3-carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-{[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-ETHYL-3-{[4-(PYRIDIN-2-YLMETHYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE: Similar structure but with a pyridine-2-ylmethyl group instead of pyridine-3-carbonyl.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE: Another piperazine derivative with different core structure and functional groups.
Uniqueness
9-ETHYL-3-{[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]METHYL}CARBAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-2-29-23-8-4-3-7-21(23)22-16-19(9-10-24(22)29)18-27-12-14-28(15-13-27)25(30)20-6-5-11-26-17-20/h3-11,16-17H,2,12-15,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJORDFDVTUNHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CN=CC=C4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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